molecular formula C28H29N5O2 B3981880 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine

Cat. No. B3981880
M. Wt: 467.6 g/mol
InChI Key: KHVYUQVVJYOVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine, also known as BZDP, is a chemical compound that belongs to the family of piperazine derivatives. This compound has been the subject of scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound has analgesic effects, reduces anxiety and depression-like behaviors, and has antipsychotic and anticonvulsant effects. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine in lab experiments is that it has been shown to have a number of potential therapeutic uses. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine. One area of research could be to further investigate the potential use of this compound as an antipsychotic and anticonvulsant agent. Another area of research could be to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, future research could focus on understanding the exact mechanism of action of this compound and how it modulates neurotransmitter activity in the brain.

Scientific Research Applications

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine has been the subject of scientific research due to its potential use in the treatment of various diseases. Studies have shown that this compound has antinociceptive, anxiolytic, and antidepressant effects. This compound has also been shown to have potential as an antipsychotic and anticonvulsant agent.

properties

IUPAC Name

1-benzhydryl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-22-29-27(33(34)35)28(32(22)21-23-11-5-2-6-12-23)31-19-17-30(18-20-31)26(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,26H,17-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVYUQVVJYOVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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